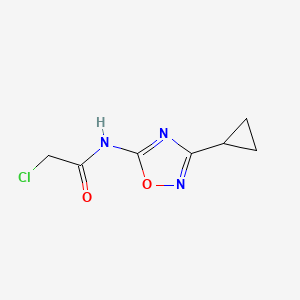

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Vue d'ensemble

Description

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

The synthesis of 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It is believed that the oxadiazole moiety contributes to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cancer Research : Some derivatives of oxadiazoles have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains under investigation but may involve modulation of cell signaling pathways .

Agricultural Chemistry

Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its efficacy against specific pests and pathogens is currently being studied to evaluate its viability as an agricultural chemical .

Material Science

Polymer Synthesis : The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. Research is ongoing into synthesizing polymers that incorporate oxadiazole units, which may enhance material properties such as thermal stability and mechanical strength .

Analytical Chemistry

Chemical Sensors : There is emerging research on using oxadiazole derivatives as chemical sensors due to their fluorescent properties. This compound may be explored for detecting specific ions or molecules in various environments .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated a significant reduction in inflammatory markers when treated with this compound, indicating its potential therapeutic application in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide can be compared with other similar compounds, such as:

1,2,3-oxadiazole: Differing in the position of the nitrogen atoms in the ring.

1,2,5-oxadiazole: Another regioisomer with different chemical properties.

1,3,4-oxadiazole: Featuring a different arrangement of nitrogen and oxygen atoms in the ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide, with the CAS number 1354957-99-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 201.61 g/mol. The compound features a chloro substituent and a cyclopropyl group attached to an oxadiazole moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1354957-99-5 |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| Biological Activity | Antimicrobial |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like this compound. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study Findings

A study involving a series of chloroacetamides demonstrated significant antimicrobial activity against various pathogens:

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

- Escherichia coli : Showed moderate effectiveness.

- Candida albicans : Demonstrated antifungal properties.

The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on molecular structure, confirming that the presence of halogenated substituents enhances lipophilicity and membrane permeability, crucial for antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

- Substituent Position : The position of substituents on the phenyl ring significantly affects antimicrobial potency.

- Lipophilicity : Increased lipophilicity correlates with enhanced ability to penetrate bacterial membranes.

Table summarizing SAR insights:

| Substituent Position | Activity Level | Comments |

|---|---|---|

| Para (p-) | High | Effective against Gram-positive bacteria |

| Meta (m-) | Moderate | Variable effectiveness across strains |

| Ortho (o-) | Low | Reduced membrane permeability |

The mechanism by which this compound exerts its biological effects is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Propriétés

IUPAC Name |

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBHFYVFVXOPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.